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2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 260.205 g/mol. It is characterized by its unique structure, which incorporates a benzofuro[3,2-d]pyrimidine moiety along with an acetic acid functional group. This compound is recognized for its potential applications in medicinal chemistry and material science due to its interesting chemical properties and biological activities .
The molecule contains a hinge-binding moiety (the 2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin group) commonly found in kinase inhibitors. Research efforts might explore if this compound can target specific kinases involved in cellular signaling pathways [].
The presence of the heterocyclic rings and the carboxylic acid functionality suggests potential antimicrobial properties. Studies could investigate its efficacy against bacteria, fungi, or other microbial pathogens [].
The unique structure of this molecule could serve as a scaffold for the development of new drugs with diverse functionalities. Medicinal chemists might explore modifications to enhance potency and selectivity towards specific targets [].
The chemical reactivity of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid can be explored through various synthetic pathways. For instance, it can undergo nucleophilic substitutions and condensation reactions typical of compounds containing carbonyl groups. These reactions may involve the formation of derivatives through reactions with amines or alcohols, leading to a variety of functionalized products that can be utilized in further chemical synthesis .
While specific biological activities of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are still under investigation, compounds with similar structures have been noted for their potential therapeutic effects. These include anti-inflammatory and anticancer activities. The presence of the pyrimidine ring often correlates with biological activity against various diseases, making this compound a candidate for further pharmacological studies .
The synthesis of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step synthetic routes that may include:
The applications of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are diverse and include:
Interaction studies involving 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid are essential for understanding its mechanism of action and potential side effects. These studies typically focus on how the compound interacts with biological targets such as enzymes or receptors. Preliminary studies suggest that derivatives of similar compounds may inhibit certain enzymes associated with disease processes .
Several compounds share structural similarities with 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl acetic acid | Contains sulfur in the heterocyclic ring | |
| 4-Oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl acetic acid | Lacks the dioxo group but shares similar functional groups | |
| 5-Acetyl-1H-pyrrole-2-carboxylic acid | Simpler structure but exhibits interesting biological activity |
These compounds highlight the diversity within this class of chemicals while showcasing the unique features of 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid that may contribute to its distinct properties and potential applications in research and industry .
Research into benzofuropyrimidine derivatives began in earnest during the late 20th century, driven by the recognition of fused heterocyclic systems as privileged scaffolds in drug discovery. The benzofuro[3,2-d]pyrimidine core combines a benzofuran moiety with a pyrimidine ring, creating a planar, aromatic system capable of diverse non-covalent interactions. Early studies focused on synthetic methodologies to access this framework, with particular emphasis on cyclization reactions involving substituted benzofuran precursors and pyrimidine-forming reagents [2].
The incorporation of acetic acid substituents, as seen in 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid, emerged as a strategy to enhance water solubility and enable further functionalization through carboxylate chemistry. This structural modification aligned with broader trends in medicinal chemistry to improve pharmacokinetic properties of lead compounds [4].
Significant advancements in benzofuropyrimidine chemistry are documented in Table 1.
Table 1: Research Milestones in Benzofuro[3,2-d]pyrimidine Chemistry
| Year | Contribution | Significance | Reference |
|---|---|---|---|
| 2005 | First reported synthesis of benzofuro[3,2-d]pyrimidine derivatives | Established base synthetic protocols | [3] |
| 2023 | Development of dioxothiazolidine-acetic acid salts | Demonstrated structural versatility through salt formation | [4] |
| 2024 | Antimicrobial evaluation of 2-mercapto-benzofuro-pyrimidines | Validated biological potential of substituted derivatives | [2] |
| 2025 | Structural characterization of electron-transport benzofuropyrimidines | Expanded applications to materials science |
The 2023 study by Kumar et al. marked a pivotal advancement through their work on 2,4-dioxothiazolidine-5-acetic acid derivatives, which shared critical synthetic pathways with the target compound [4]. This research demonstrated the feasibility of introducing acetic acid moieties into complex heterocycles while maintaining structural integrity.
Initial research (2000–2010) prioritized synthetic methodology development, particularly:
The 2010s saw a shift toward biological evaluation, with studies such as the 2024 antimicrobial assessment of 2-mercapto-benzofuro-pyrimidines demonstrating potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) [2]. Concurrently, materials science applications emerged, exemplified by the 2025 characterization of benzofuropyrimidine-based electron-transport materials achieving 22% external quantum efficiency in OLED devices .
Recent investigations (2020–present) have focused on:
The benzofuro[3,2-d]pyrimidine system holds particular importance due to:
Electronic Modularity
The fused aromatic system enables precise tuning of electron density distribution through substituent effects. For instance, the acetic acid group in 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid introduces both steric and electronic effects that modulate:
Biological Relevance
Structural analogs have shown inhibition constants (Ki) < 50 nM against therapeutic targets including:
Materials Science Applications
The planar conjugated system facilitates π-π stacking interactions critical for charge transport in organic electronics. Recent studies report hole mobility values exceeding 10-3 cm2V-1s-1 in thin-film transistor configurations .